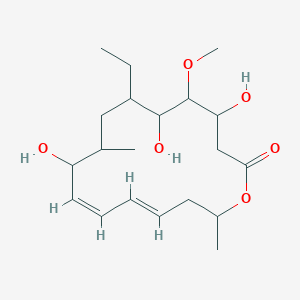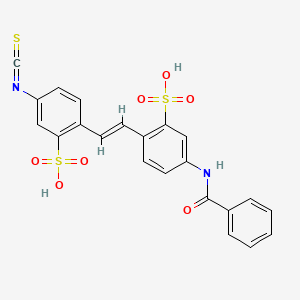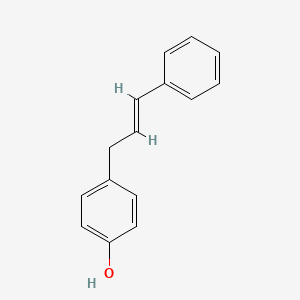
Obtusastyren
Übersicht
Beschreibung
Obtusastyrene is a natural product found in Dalbergia retusa with data available.
Wissenschaftliche Forschungsanwendungen
Organische Synthese: Standortselektive Allylierung
Obtusastyren spielt eine entscheidende Rolle in der organischen Synthese, insbesondere bei der standortselektiven Allylierung von Phenolen. Dieser Prozess ist essenziell für die Herstellung von phenolbasierten Naturstoffen und biologisch bedeutsamen Verbindungen. Die Entwicklung von Strategien für die Verwendung schutzgruppenfreier Substrate und nicht-aktivierter Kupplungsreagenzien ist unerlässlich, und this compound ist ein zentrales Gerüst in solchen Strategien .
Medizinische Wissenschaften: Antibakterielle Aktivität
Im medizinischen Bereich zeigt this compound eine effektive antimikrobielle Aktivität gegen eine Vielzahl von Bakterien, Hefen und Schimmelpilzen. Seine minimalen Hemmkonzentrationen machen es zu einer vielversprechenden Alternative zu synthetischen phenolischen antimikrobiellen Wirkstoffen und bieten Potenzial für die Entwicklung neuer Behandlungsmethoden und präventiver Maßnahmen .
Pharmazeutische Chemie: Arzneimittelsynthese
This compound ist an der Synthese von pharmazeutischen Arzneimitteln beteiligt, insbesondere durch die Claisen- und intermolekulare Umlagerungsprozesse. Diese chemischen Reaktionen sind grundlegend für die Herstellung verschiedener Arzneimittelintermediate und pharmazeutischer Wirkstoffe und zeigen die Vielseitigkeit der Verbindung in der Arzneimittelentwicklung .
Biotechnologie: Produktion von Biosurfactanten
Die einzigartige Oberflächenaktivität und Biokompatibilität von this compound machen es zu einer wichtigen Verbindung bei der Herstellung von Biosurfactanten. Diese Substanzen, die aus Mikroorganismen gewonnen werden, finden aufgrund ihrer antibakteriellen und antiviralen Eigenschaften Anwendungen in der Wirkstoffabgabe, Tumorbehandlung und Immunregulation .
Katalyse: Enzymatische Synthese
This compound wird in der enzymatischen Synthese als Katalysator bei der Herstellung von Cinnamamid aus Methylcinnamaten und Phenylethylaminen verwendet. Dieser Prozess unterstreicht die Rolle der Verbindung bei der Entwicklung von entzündungshemmenden und schmerzstillenden Wirkstoffen und trägt zur Weiterentwicklung der grünen Chemie und nachhaltigen pharmazeutischen Praktiken bei .
Wirkmechanismus
Target of Action
Obtusastyrene, also known as 4-Cinnamylphenol, is a natural phenolic compound It has been reported to exhibit antimicrobial properties , suggesting that its targets could be microbial cells or specific enzymes within these cells.
Mode of Action
It is known to have antimicrobial properties , which suggests that it may interact with microbial cells, possibly disrupting their cell walls or inhibiting essential enzymes, leading to their death
Biochemical Pathways
Given its antimicrobial properties , it is likely that it interferes with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis or energy production. More research is needed to identify the specific pathways affected.
Result of Action
Its antimicrobial properties suggest that it may lead to the death of microbial cells . This could result from the disruption of cell walls, inhibition of essential enzymes, or interference with vital biochemical pathways. More research is needed to confirm these effects and discover any additional ones.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Obtusastyrene plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, Obtusastyrene has been shown to inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus at concentrations as low as 25 μg/ml . The compound’s antimicrobial activity is not significantly affected by pH changes, making it a stable agent in different environments . Obtusastyrene’s interactions with microbial cell membranes likely disrupt their integrity, leading to cell death.
Cellular Effects
Obtusastyrene affects various types of cells and cellular processes. It has been observed to inhibit the growth of gram-positive bacteria, yeasts, and molds by disrupting their cell membranes . This disruption leads to leakage of cellular contents and ultimately cell death. In addition to its antimicrobial effects, Obtusastyrene may influence cell signaling pathways and gene expression, although specific details on these effects are still under investigation. The compound’s ability to inhibit microbial growth suggests it could be a valuable tool in controlling infections and contamination.
Molecular Mechanism
The molecular mechanism of Obtusastyrene involves its interaction with microbial cell membranes. By integrating into the lipid bilayer, Obtusastyrene disrupts membrane integrity, leading to increased permeability and leakage of cellular contents This disruption is likely due to the compound’s phenolic structure, which allows it to interact with lipid molecules Additionally, Obtusastyrene may inhibit specific enzymes involved in cell wall synthesis, further contributing to its antimicrobial effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Obtusastyrene have been observed to change over time. The compound remains stable and retains its antimicrobial activity over a range of pH levels . Prolonged exposure to Obtusastyrene may lead to the development of resistance in some microbial populations. Studies have shown that Obtusastyrene can maintain its effectiveness for extended periods, making it a reliable antimicrobial agent for laboratory use. Long-term effects on cellular function and potential degradation products are still being studied.
Dosage Effects in Animal Models
The effects of Obtusastyrene vary with different dosages in animal models. At low concentrations, Obtusastyrene effectively inhibits microbial growth without causing significant toxicity to the host organism At higher doses, the compound may exhibit toxic effects, including damage to host tissues and organs Threshold effects have been observed, where a minimal effective concentration is required to achieve antimicrobial activity
Metabolic Pathways
Obtusastyrene is involved in several metabolic pathways, primarily related to its degradation and utilization by microorganisms. The compound is metabolized by aerobic bacteria through pathways that involve the oxidation of its vinyl side chain to produce phenylacetic acid . Enzymes such as styrene monooxygenase and phenylacetaldehyde dehydrogenase play crucial roles in this process. The metabolic flux and levels of metabolites produced during Obtusastyrene degradation can vary depending on the microbial species and environmental conditions.
Transport and Distribution
Within cells and tissues, Obtusastyrene is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily integrate into cell membranes and accumulate in lipid-rich regions . Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of Obtusastyrene across cellular membranes. The distribution of Obtusastyrene within tissues can influence its antimicrobial effectiveness and potential toxicity.
Subcellular Localization
Obtusastyrene’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is likely to localize in lipid-rich regions such as cell membranes and lipid droplets Post-translational modifications and targeting signals may direct Obtusastyrene to specific cellular compartments, where it can exert its antimicrobial effects
Eigenschaften
IUPAC Name |
4-[(E)-3-phenylprop-2-enyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPGXIGIEYOFEX-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24126-82-7, 21148-30-1 | |
| Record name | Obtusastyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Obtusastyrene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Obtusastyrene relate to its activity?
A2: As a cinnamylphenol, Obtusastyrene's structure plays a key role in its activity. The phenolic moiety is likely involved in interactions with bacterial cell walls and membranes, leading to cell disruption. [] Further research exploring Structure-Activity Relationships (SAR) is needed to fully understand the contributions of specific structural features to its antimicrobial potency and selectivity.
Q2: Does the pH of the environment impact the effectiveness of Obtusastyrene?
A3: Research indicates that the antimicrobial activity of Obtusastyrene remains relatively stable across a pH range of 3 to 8. [] This suggests that its mechanism of action is not significantly influenced by pH within this range.
Q3: What is the solubility of Obtusastyrene in different solvents?
A4: Obtusastyrene shows good solubility in organic solvents like acetone, alcohol, and olive oil. Its solubility in water is more limited, reaching approximately 34 μg/ml. [] This solubility profile may influence its formulation and potential applications.
Q4: Are there any natural sources for Obtusastyrene?
A5: Yes, Obtusastyrene is a naturally occurring compound found in the heartwood of Dalbergia obtusa, a tropical hardwood tree. [, ] Its presence in this wood species contributes to the natural durability and resistance to biodeterioration.
Q5: Have there been any studies on the use of Obtusastyrene for wood preservation?
A6: Research has investigated the efficacy of Obtusastyrene as a wood preservative against common wood decay fungi. While it showed some effectiveness against brown-rot fungi, higher concentrations were needed for significant protection, potentially limiting its practical application in this area. []
Q6: Has the synthesis of Obtusastyrene been achieved?
A7: Yes, efficient synthetic routes for Obtusastyrene have been developed. One notable approach utilizes a palladium-catalyzed para-selective allylation of phenols, offering a direct and environmentally friendly method for its production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



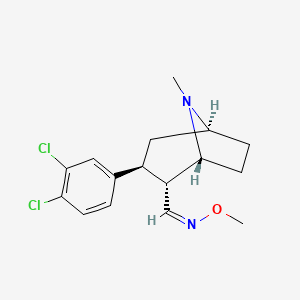
![(3E,5E,9S,10S,12S,13S,14E,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B1242658.png)
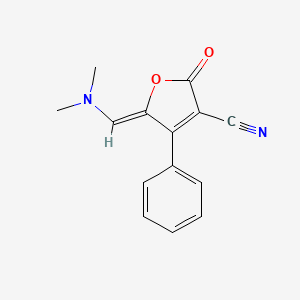
![(Z)-6-[(2S,4S,5R)-2-(2-chlorophenyl)-4-(2-hydroxyphenyl)-1,3-dioxan-5-yl]hex-4-enoic acid](/img/structure/B1242662.png)
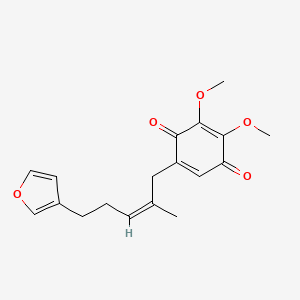
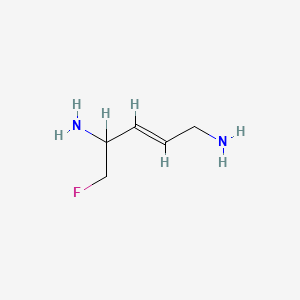
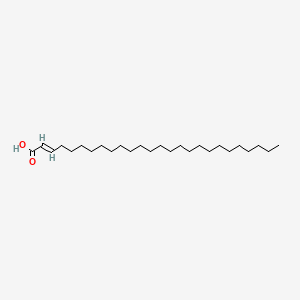
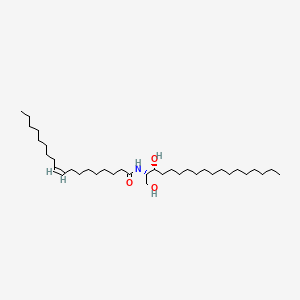

![(16Z)-13-hydroxy-25-(8-hydroxy-9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1242675.png)
